molecular formula C12H22FN3O B1477781 (4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-3-yl)methanone CAS No. 2098097-15-3

(4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-3-yl)methanone

Cat. No.: B1477781
CAS No.: 2098097-15-3
M. Wt: 243.32 g/mol
InChI Key: NNLPXYCSPWCCID-UHFFFAOYSA-N
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Description

(4-(2-Fluoroethyl)piperazin-1-yl)(piperidin-3-yl)methanone is a useful research compound. Its molecular formula is C12H22FN3O and its molecular weight is 243.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antimicrobial Properties

  • Anticancer Activity : Derivatives of piperidine, such as (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone, have been synthesized and evaluated for anticancer properties. Particularly, compounds with nitro and fluoro substitution on the phenyl ring demonstrated significant antiproliferative activity against human leukemia cells. The efficacy of inducing apoptosis in cancer cells has been a highlight of these compounds (Vinaya et al., 2011).
  • Antimicrobial Activity : A variety of compounds, including 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, have been synthesized and tested for their antimicrobial properties. These compounds have shown commendable activity against various pathogenic bacterial and fungal strains, indicating their potential in developing antimicrobial agents (Mallesha & Mohana, 2014).

Structural and Chemical Analysis

  • Structural Characterization : Detailed structural analysis and characterizations, including X-ray diffraction studies, IR, 1H NMR, and LC-MS spectra, have been conducted on various piperidine derivatives. These studies provide crucial insights into the molecular configuration, stability, and interaction patterns of these compounds, further aiding in their application in pharmaceuticals and material sciences (Prasad et al., 2018).
  • Hirshfeld Surface Analysis : This technique has been employed to understand the intermolecular interactions within the solid-state structure of these compounds. Understanding these interactions is vital for material design and predicting the stability and behavior of these compounds under various conditions (Prasad et al., 2018).

Synthesis and Optimization

  • Novel Synthesis Methods : The synthesis of various related compounds involves methodologies that offer reasonable overall yields and utilize readily available starting materials. The synthesis processes and the structural confirmation of the intermediate and final products are integral parts of developing new pharmaceuticals and chemicals (Rui, 2010).
  • Optimization of Bioactive Compounds : Through structural modification and optimization of functional groups, potent derivatives with enhanced bioactivity and selectivity have been developed. These compounds show promise in various therapeutic areas, including cancer and infectious diseases (Vinaya et al., 2011).

Properties

IUPAC Name

[4-(2-fluoroethyl)piperazin-1-yl]-piperidin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22FN3O/c13-3-5-15-6-8-16(9-7-15)12(17)11-2-1-4-14-10-11/h11,14H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLPXYCSPWCCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCN(CC2)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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